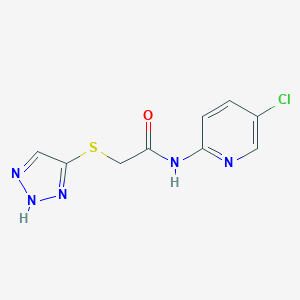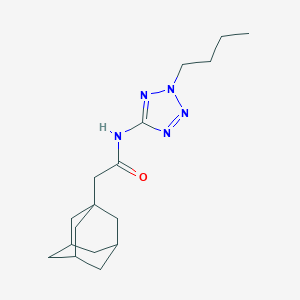
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide, also known as CT10, is a chemical compound that has been widely studied for its potential therapeutic applications. CT10 is a member of the triazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is not fully understood. However, it has been suggested that N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide may exert its effects by inhibiting enzymes involved in cell proliferation and migration. In addition, N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells.
In addition, N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit antimicrobial activity against a range of bacteria and fungi. This includes activity against antibiotic-resistant strains of bacteria.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in lab experiments is its potential therapeutic applications. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit activity against cancer cells and antibiotic-resistant bacteria, which makes it a promising candidate for further research.
However, one limitation of using N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in lab experiments is its potential toxicity. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit cytotoxic effects on normal cells at high concentrations. Therefore, further research is needed to determine the optimal concentration of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide for therapeutic use.
将来の方向性
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide. One area of research could be to further explore its potential therapeutic applications in cancer treatment. This could involve testing N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in animal models to determine its efficacy and toxicity.
Another area of research could be to explore the mechanisms of action of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide. This could involve studying the enzymes and pathways that are affected by N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide, as well as identifying potential targets for drug development.
Finally, further research could be done to explore the potential applications of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in the treatment of infectious diseases. This could involve testing N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide against a wider range of bacteria and fungi, as well as exploring its potential synergistic effects with other antimicrobial agents.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridine thionyl chloride. This intermediate is then reacted with sodium azide to form 5-chloro-2-pyridine azide. The azide is then reduced with triphenylphosphine to form 5-chloro-2-pyridine amine. This amine is then reacted with 1H-1,2,3-triazole-5-thiol to form N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit a range of potential therapeutic applications. One area of research has been in the treatment of cancer. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to inhibit the migration and invasion of cancer cells.
Another area of research has been in the treatment of infectious diseases. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit antimicrobial activity against a range of bacteria and fungi. This includes activity against antibiotic-resistant strains of bacteria.
特性
製品名 |
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide |
|---|---|
分子式 |
C9H8ClN5OS |
分子量 |
269.71 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C9H8ClN5OS/c10-6-1-2-7(11-3-6)13-8(16)5-17-9-4-12-15-14-9/h1-4H,5H2,(H,11,13,16)(H,12,14,15) |
InChIキー |
HWRGYNQRLSAOEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NNN=C2 |
正規SMILES |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B249340.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B249343.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249344.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B249345.png)
![Ethyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249349.png)
![2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249353.png)
![2-(1-adamantyl)-N-[(3Z)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B249354.png)
![5-bromo-2-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B249355.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249357.png)
![N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide](/img/structure/B249358.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B249359.png)
![5-(3-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B249362.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B249363.png)
